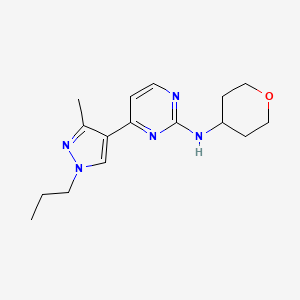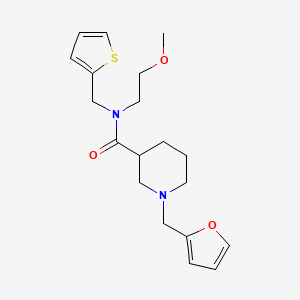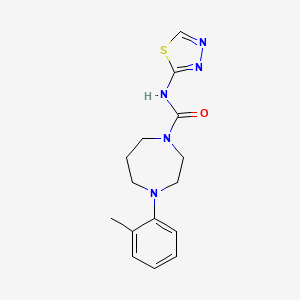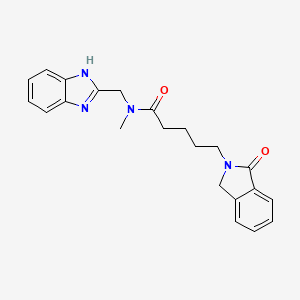
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and pyrimidine precursors. Common synthetic routes could involve:
Condensation Reactions: Combining pyrazole and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introducing functional groups through nucleophilic or electrophilic substitution.
Cyclization Reactions: Forming the pyrazole ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing appropriate solvents to enhance reaction rates and yields.
Purification Techniques: Employing crystallization, distillation, or chromatography for product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine: can be compared with other pyrazole and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its combination of pyrazole and pyrimidine moieties could result in unique interactions with biological targets or novel synthetic applications.
Propriétés
IUPAC Name |
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-8-21-11-14(12(2)20-21)15-4-7-17-16(19-15)18-13-5-9-22-10-6-13/h4,7,11,13H,3,5-6,8-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREYWHDZIHTFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C2=NC(=NC=C2)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-isobutyl-1H-imidazol-5-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5905703.png)
![1-{[1-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}azepan-2-one](/img/structure/B5905711.png)
![4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5905719.png)
![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5905741.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5905753.png)


![2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)

![N-methyl-5-(3-oxo-1H-isoindol-2-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]pentanamide](/img/structure/B5905793.png)
